molecular formula C14H24N2O2 B2709666 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol CAS No. 302801-90-7

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol

Cat. No.: B2709666
CAS No.: 302801-90-7
M. Wt: 252.358
InChI Key: XELOOTAZVDARBY-UHFFFAOYSA-N
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Description

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol is a chemical compound with a unique structure that combines an amino group, a phenoxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol typically involves the reaction of 3-dimethylaminopropylamine with phenoxypropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Dimethylamino-1-propanol
  • 2-Dimethylaminoethanol
  • 1-Dimethylamino-2-propanol

Comparison: 1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol is unique due to its combination of an amino group, a phenoxy group, and a propanol backbone. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the phenoxy group may enhance its interactions with certain biological targets, making it more effective in specific applications.

Properties

IUPAC Name

1-[3-(dimethylamino)propylamino]-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-13(17)12-18-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELOOTAZVDARBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC(COC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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